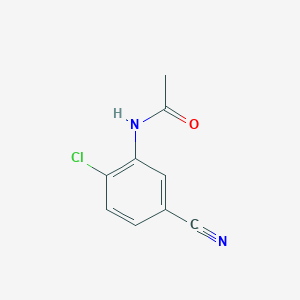

N-(2-chloro-5-cyanophenyl)acetamide

货号:

B1368548

分子量:

194.62 g/mol

InChI 键:

RKUWJKAWLIGQGL-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

N-(2-chloro-5-cyanophenyl)acetamide (CAS 53312-92-8) is a high-purity chemical intermediate of significant value in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol, serves as a key precursor for the development of novel heterocyclic systems . Its structure, featuring both chloro and cyano substituents on the phenyl ring, makes it a versatile scaffold for constructing pharmacologically active molecules. Research applications prominently include its role as a starting material in the synthesis of pyrimidine and other nitrogen-containing heterocycles, which are core structures in many antitumor agents . Furthermore, studies on related N-substituted chloroacetamides have demonstrated potent antimicrobial properties, showing particular efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The strategic placement of the substituents on the phenyl ring is a critical factor influencing the lipophilicity and biological activity of the resulting compounds, allowing researchers to fine-tune properties for specific targets . This product is intended for research and further manufacturing applications as a synthetic intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

属性

分子式 |

C9H7ClN2O |

|---|---|

分子量 |

194.62 g/mol |

IUPAC 名称 |

N-(2-chloro-5-cyanophenyl)acetamide |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-7(5-11)2-3-8(9)10/h2-4H,1H3,(H,12,13) |

InChI 键 |

RKUWJKAWLIGQGL-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1=C(C=CC(=C1)C#N)Cl |

产品来源 |

United States |

相似化合物的比较

Substituent Effects on Electronic Properties

- N-(2-Chlorophenyl)acetamide (): Lacks the cyano group, resulting in reduced electron-withdrawing effects compared to N-(2-chloro-5-cyanophenyl)acetamide. Theoretical studies on analogous N-chlorophenyl acetamides (e.g., CPA in ) reveal that the cyano group lowers the HOMO-LUMO gap, enhancing charge transfer interactions and polarizability .

- Meta-Substituted Trichloro-acetamides (): Compounds like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide exhibit distinct crystal packing due to meta-substitution. The presence of EWGs (e.g., Cl, NO₂) in meta positions significantly alters lattice constants and molecular geometry, suggesting that this compound may form unique solid-state arrangements .

Key Physicochemical Properties

Pharmacological Activity Comparisons

Antimicrobial Activity

- Benzo[d]thiazole-Sulfonyl Piperazine Derivatives (): Compounds 47–50 exhibit MIC values <10 µg/mL against gram-positive bacteria and fungi. The absence of a cyano group in these derivatives suggests that this compound’s dual EWGs might enhance target binding (e.g., enzyme inhibition via dipole interactions) .

- Chalcone-Acetamide Hybrids (): Chalcone derivatives (e.g., α,β-unsaturated ketones) show broad anti-inflammatory and anticancer activities.

Receptor Binding and Selectivity

- Pyridazinone Derivatives (): Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists. The chloro and cyano groups in this compound may confer selectivity for other G-protein-coupled receptors due to steric and electronic modulation .

常见问题

Q. What are the key considerations for designing a high-yield synthesis route for N-(2-chloro-5-cyanophenyl)acetamide?

To optimize synthesis, focus on:

- Reagent selection : Use acetic anhydride as an acylating agent under basic conditions (e.g., pyridine) to ensure efficient acetylation of the aniline precursor .

- Temperature control : Maintain low temperatures (0–5°C) to minimize side reactions like over-acylation or hydrolysis .

- Purification : Employ recrystallization from ethanol or DCM to isolate the pure product, monitoring purity via TLC or HPLC .

- Yield improvement : Adjust stoichiometry (e.g., 1.2 equivalents of acetic anhydride) and reaction time (2–4 hours) to maximize conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), acetamide methyl group (δ 2.1–2.3 ppm), and NH proton (δ 10–11 ppm, broad). Compare with analogs like N-(5-chloro-2-methyl-3-nitrophenyl)acetamide for positional shifts .

- ¹³C NMR : Confirm the carbonyl carbon (δ 168–170 ppm) and nitrile carbon (δ 115–120 ppm) .

- IR spectroscopy : Detect C=O stretching (1650–1700 cm⁻¹) and C≡N absorption (2200–2250 cm⁻¹) .

- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying laboratory conditions?

- Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation, as halogenated acetamides are prone to light-induced decomposition .

- pH stability : Conduct accelerated stability studies in buffers (pH 1–13) to identify degradation pathways (e.g., hydrolysis of the acetamide group under acidic/basic conditions) .

- Thermal stability : Perform TGA/DSC to determine melting points and decomposition temperatures .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in substitution reactions?

- HOMO-LUMO analysis : Calculate frontier molecular orbitals to identify nucleophilic/electrophilic sites. For example, the chloro group may act as a leaving group in SNAr reactions, while the nitrile can participate in cyanoalkylation .

- Molecular Electrostatic Potential (MESP) : Map charge distribution to predict regioselectivity in reactions (e.g., nitrile vs. chloro substituent reactivity) .

- Transition state modeling : Simulate reaction pathways (e.g., substitution at the chloro position) using software like Gaussian or ORCA .

Q. How to resolve discrepancies in biological activity data between this compound and its structural analogs?

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., N-(5-chloro-2-methyl-3-nitrophenyl)acetamide) to isolate the impact of functional groups. For example, replacing the nitrile with a nitro group may alter enzyme inhibition profiles .

- Dose-response assays : Use standardized protocols (e.g., IC₅₀ determination in enzyme inhibition studies) to minimize variability .

- Crystallography : Resolve 3D structures of protein-ligand complexes to identify binding mode differences .

Q. What strategies enhance the pharmacological properties of this compound through structural modification?

- Functional group derivatization :

- Replace the chloro group with fluorine to improve metabolic stability .

- Introduce sulfonyl or triazole moieties to enhance solubility and target affinity .

- Prodrug design : Mask the nitrile group as a thioamide or amidoxime to improve bioavailability .

- Hybrid molecules : Conjugate with heterocycles (e.g., imidazole) to exploit dual mechanisms of action .

Q. How to address conflicting spectral data during structural elucidation?

- Multi-technique validation : Cross-validate NMR, IR, and HRMS data. For example, ambiguous NH signals in NMR can be confirmed via IR amide bands .

- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton environments in NMR .

- Comparative analysis : Reference spectral databases (e.g., PubChem) for analogs like N-(5-chloro-2-methyl-3-nitrophenyl)acetamide to identify positional isomer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。